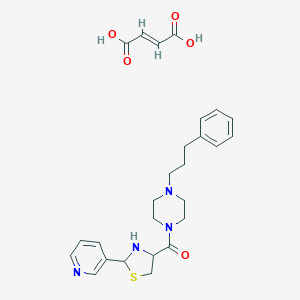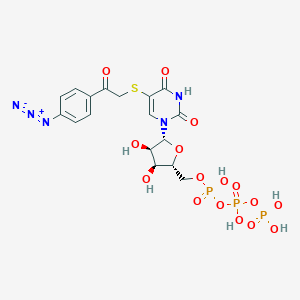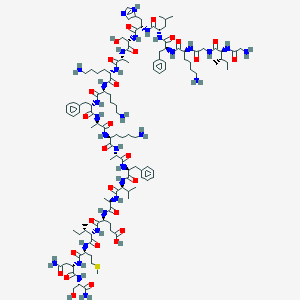
Cyclopentenylcytosine 6-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentenylcytosine 6-triphosphate (CPEC-TTP) is a nucleoside analog that has been synthesized and studied for its potential use in scientific research. It is a modified version of cytosine, one of the four nucleotide bases that make up DNA and RNA. CPEC-TTP is unique in that it has a cyclopentenyl group attached to the cytosine base, which alters its properties and makes it useful for certain applications.
Mécanisme D'action
Cyclopentenylcytosine 6-triphosphate works by inhibiting the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA. Methylation can affect gene expression by altering the way that DNA is packaged and accessed by the cell's machinery. By inhibiting DNA methyltransferases, Cyclopentenylcytosine 6-triphosphate can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Cyclopentenylcytosine 6-triphosphate has been shown to have biochemical and physiological effects in cells and animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on gene expression. It has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopentenylcytosine 6-triphosphate is that it is a specific inhibitor of DNA methyltransferases, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on Cyclopentenylcytosine 6-triphosphate. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its effects on other epigenetic modifications, such as histone modifications. Finally, there may be potential for the development of other nucleoside analogs based on the Cyclopentenylcytosine 6-triphosphate structure.
Méthodes De Synthèse
Cyclopentenylcytosine 6-triphosphate can be synthesized using a multi-step process that involves the modification of cytosine. The first step is to protect the amine group on the cytosine molecule, which is done using a protecting group such as tert-butyldimethylsilyl (TBDMS). The next step is to add the cyclopentenyl group to the cytosine base using a palladium-catalyzed coupling reaction. Finally, the protecting group is removed to reveal the Cyclopentenylcytosine 6-triphosphate molecule.
Applications De Recherche Scientifique
Cyclopentenylcytosine 6-triphosphate has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Cyclopentenylcytosine 6-triphosphate has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA and can affect gene expression. This inhibition can lead to changes in gene expression and may have therapeutic applications in diseases such as cancer.
Propriétés
Numéro CAS |
118045-71-9 |
|---|---|
Nom du produit |
Cyclopentenylcytosine 6-triphosphate |
Formule moléculaire |
C10H16N3O13P3 |
Poids moléculaire |
479.17 g/mol |
Nom IUPAC |
[[(3R,4S,5R)-3-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxycyclopenten-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O13P3/c11-7-1-2-13(10(16)12-7)6-3-5(8(14)9(6)15)4-24-28(20,21)26-29(22,23)25-27(17,18)19/h1-3,6,8-9,14-15H,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,8-,9+/m1/s1 |
Clé InChI |
SDWSIGMPZFNONK-VDAHYXPESA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonymes |
CPC TP CPEC-TP cyclopentenyl cytosine 5'-triphosphate cyclopentenylcytosine 6-triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)









